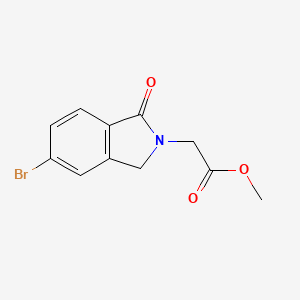
METHYL 3-AMINO-2,2-DIMETHYL-4-(P-METHOXYPHENYL)-BUTYRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxyphenyl group, and a butyrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-methoxybenzaldehyde, isobutyraldehyde, and methylamine.
Condensation Reaction: The p-methoxybenzaldehyde undergoes a condensation reaction with isobutyraldehyde in the presence of a base catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using methylamine under controlled conditions to introduce the amino group.
Esterification: Finally, the resulting compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-2,2-dimethyl-4-phenyl-butyrate: Lacks the methoxy group on the phenyl ring.
Methyl 3-amino-2,2-dimethyl-4-(p-hydroxyphenyl)-butyrate: Contains a hydroxy group instead of a methoxy group.
Methyl 3-amino-2,2-dimethyl-4-(p-chlorophenyl)-butyrate: Contains a chloro group instead of a methoxy group.
Uniqueness
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
methyl 3-amino-4-(4-methoxyphenyl)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,13(16)18-4)12(15)9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3 |
Clé InChI |
KFAQETCQBMUQHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CC1=CC=C(C=C1)OC)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[6-(Difluoromethyl)-3-pyridyl]-4-methyl-1H-imidazol-2-amine](/img/structure/B8320418.png)
![4-Hydroxy-3-[(2-phenylethyl)thio]-6-[3-(phenylmethoxy)phenyl]-2H-pyran-2-one](/img/structure/B8320424.png)
